3-{4-[4-(Thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione
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Overview
Description
3-{4-[4-(2-THIENYLCARBONYL)PHENYL]PIPERAZINO}-1-(2-THIENYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrrole ring, a piperazine ring, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(2-THIENYLCARBONYL)PHENYL]PIPERAZINO}-1-(2-THIENYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(2-THIENYLCARBONYL)PHENYL]PIPERAZINO}-1-(2-THIENYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
3-{4-[4-(2-THIENYLCARBONYL)PHENYL]PIPERAZINO}-1-(2-THIENYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-{4-[4-(2-THIENYLCARBONYL)PHENYL]PIPERAZINO}-1-(2-THIENYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, such as antimicrobial and antiviral effects.
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3-{4-[4-(2-THIENYLCARBONYL)PHENYL]PIPERAZINO}-1-(2-THIENYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and organic synthesis.
Properties
Molecular Formula |
C24H23N3O3S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
3-[4-[4-(thiophene-2-carbonyl)phenyl]piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H23N3O3S2/c28-22-15-20(24(30)27(22)16-19-3-1-13-31-19)26-11-9-25(10-12-26)18-7-5-17(6-8-18)23(29)21-4-2-14-32-21/h1-8,13-14,20H,9-12,15-16H2 |
InChI Key |
ZPJPNMRQYYMURB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=CS3)C4=CC=C(C=C4)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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